2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that contains both thiazole and imidazo[1,2-a]pyridine moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the thiazole ring .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening and automated synthesis techniques to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: Known for their broad range of biological activities.
Thiazole-containing compounds: Often used in medicinal chemistry for their antimicrobial and anticancer properties
Properties
Molecular Formula |
C10H8N4S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C10H8N4S/c11-7-1-2-10-13-8(4-14(10)3-7)9-5-15-6-12-9/h1-6H,11H2 |
InChI Key |
WDKGXJJVRWCBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C3=CSC=N3 |
Origin of Product |
United States |
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